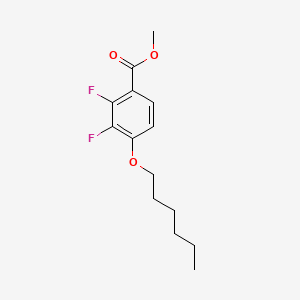
Andrographis paniculata, ext.
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Andrographis paniculata: , commonly known as green chiretta or creat, is an annual herbaceous plant in the family Acanthaceae. It is native to India and Sri Lanka and is widely cultivated in Southern and Southeastern Asia. The plant is renowned for its bitter taste and is often referred to as the “king of bitters.” Andrographis paniculata has been traditionally used in various cultures for its medicinal properties, particularly in treating bacterial infections and other diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The primary bioactive compound in Andrographis paniculata is andrographolide. The extraction of andrographolide typically involves solvent extraction methods. Common solvents used include ethanol, methanol, and water. The plant material is dried, powdered, and then subjected to solvent extraction. The extract is then concentrated and purified using techniques such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of Andrographis paniculata extracts involves large-scale cultivation of the plant, followed by mechanical drying and solvent extraction. The extracts are then standardized to ensure consistent levels of bioactive compounds. Quality control measures, such as HPLC fingerprint analysis, are employed to classify and ensure the consistency of the extracts .
Analyse Chemischer Reaktionen
Types of Reactions: Andrographis paniculata undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary compound, andrographolide, can be modified to produce derivatives with enhanced bioactivity.
Common Reagents and Conditions:
Oxidation: Andrographolide can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Major Products: The major products formed from these reactions include various andrographolide derivatives, such as 14-deoxyandrographolide, neoandrographolide, and dehydroandrographolide. These derivatives exhibit different biological activities and are studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Andrographis paniculata extracts are used as starting materials for synthesizing various bioactive compounds. The derivatives of andrographolide are studied for their potential use in drug development .
Biology: In biological research, Andrographis paniculata is investigated for its effects on cellular processes. It has been shown to modulate immune responses, inhibit inflammatory pathways, and exhibit antioxidant properties .
Medicine: Andrographis paniculata is widely studied for its medicinal properties. It has demonstrated efficacy in treating conditions such as diabetes, cancer, bacterial infections, and liver disorders. Clinical trials have shown its potential in treating acute respiratory tract infections, including the common cold and sinusitis .
Industry: In the pharmaceutical industry, Andrographis paniculata extracts are used in the formulation of various herbal medicines and dietary supplements. The plant’s bioactive compounds are incorporated into products aimed at boosting immune function and providing anti-inflammatory benefits .
Wirkmechanismus
The primary bioactive compound, andrographolide, exerts its effects through multiple mechanisms. It modulates the immune system by stimulating the production of antibodies and enhancing the activity of macrophages. Andrographolide also inhibits the NF-κB pathway, which plays a crucial role in regulating inflammation and immune responses .
At the molecular level, andrographolide interacts with various targets, including cytokines, transcription factors, and enzymes. It has been shown to inhibit the replication of viruses by interfering with viral entry and gene expression . Additionally, andrographolide exhibits hepatoprotective effects by enhancing the levels of glutathione in the liver, which helps detoxify harmful substances .
Vergleich Mit ähnlichen Verbindungen
Diterpenoids: Andrographolide is a diterpenoid lactone, similar to compounds like dehydroandrographolide and neoandrographolide.
Flavonoids: Andrographis paniculata also contains flavonoids such as andrographidine, apigenin, and luteolin.
Uniqueness: Andrographolide stands out due to its broad spectrum of biological activities, including anti-inflammatory, antidiabetic, anticancer, and antiviral properties. Its ability to modulate multiple molecular pathways and targets makes it a versatile compound for therapeutic applications .
Eigenschaften
CAS-Nummer |
90244-84-1 |
|---|---|
Molekularformel |
C68H42O8S8 |
Molekulargewicht |
1243.6 g/mol |
IUPAC-Name |
tetrabenzyl 6-[[1,3-bis(sulfanylidene)inden-2-ylidene]methyl]-16-[(1-sulfanyl-3-sulfanylidene-1H-inden-2-ylidene)methyl]-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-3,3,13,13-tetracarboxylate |
InChI |
InChI=1S/C68H42O8S8/c69-63(73-33-37-17-5-1-6-18-37)67(64(70)74-34-38-19-7-2-8-20-38)49-31-41(29-47-53(77)43-25-13-14-26-44(43)54(47)78)81-57(49)59-51(67)61-62(83-59)52-60(84-61)58-50(32-42(82-58)30-48-55(79)45-27-15-16-28-46(45)56(48)80)68(52,65(71)75-35-39-21-9-3-10-22-39)66(72)76-36-40-23-11-4-12-24-40/h1-32,53,77H,33-36H2 |
InChI-Schlüssel |
RQANLSQAFGVHDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C2(C3=C(C4=C2C5=C(S4)C6=C(S5)C7=C(C6(C(=O)OCC8=CC=CC=C8)C(=O)OCC9=CC=CC=C9)C=C(S7)C=C1C(=S)C2=CC=CC=C2C1=S)SC(=C3)C=C1C(C2=CC=CC=C2C1=S)S)C(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-(2-methoxy-2-phenylacetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13400592.png)

![(6Z,9Z)-20-[chloro(dideuterio)methyl]-20-deuterio-19,19-dideuteriooxyoctatriaconta-6,9-diene-18,21-dione](/img/structure/B13400612.png)
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(9H-xanthen-9-ylsulfanyl)propanoic acid](/img/structure/B13400616.png)
![7-Fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one;4-methylbenzenesulfonic acid](/img/structure/B13400620.png)

![[2-[5-[1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopenta-1,3-dien-1-yl]phenyl]-bis(3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron](/img/structure/B13400633.png)


![(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine Hydrochloride](/img/structure/B13400651.png)

![2-[(2-aminocyclohexyl)amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13400668.png)
![rel-(3R,4S)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-methoxyphenyl)piperidine hydrochloride](/img/structure/B13400672.png)
![2,5-dioxopyrrolidin-1-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate](/img/structure/B13400679.png)
